molecular formula C23H26N4O4 B2425836 1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide CAS No. 933029-17-5

1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B2425836
CAS No.: 933029-17-5
M. Wt: 422.485
InChI Key: LYUDDIFVTTXSCL-UHFFFAOYSA-N
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Description

1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is a complex organic compound that features a quinoxaline moiety and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, which can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The trimethoxyphenyl group is then introduced through a series of substitution reactions. The final step involves the formation of the piperidine-4-carboxamide moiety, which is achieved through amide bond formation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit tubulin polymerization, which disrupts cell division and leads to apoptosis in cancer cells. The compound also interacts with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is unique due to its specific combination of the quinoxaline and trimethoxyphenyl moieties, which confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

1-quinoxalin-2-yl-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-29-19-12-16(13-20(30-2)22(19)31-3)25-23(28)15-8-10-27(11-9-15)21-14-24-17-6-4-5-7-18(17)26-21/h4-7,12-15H,8-11H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUDDIFVTTXSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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